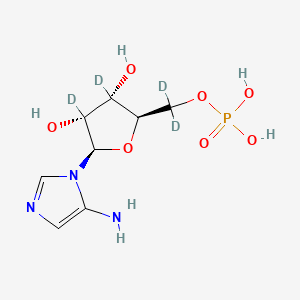![molecular formula C24H29NO2 B13440599 (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of cyclization and functionalization reactions to build the complex ring structure. Key steps may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization.
Functional Group Transformations: Introduction of hydroxyl, methyl, and pyridinyl groups through selective functionalization reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This can include:
Batch Processing: Using large-scale reactors to perform the cyclization and functionalization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: The pyridinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one: This compound is unique due to its specific stereochemistry and functional groups.
Other Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C24H29NO2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C24H29NO2/c1-23-9-7-17(26)12-16(23)13-21(27)22-19-6-5-18(15-4-3-11-25-14-15)24(19,2)10-8-20(22)23/h3-5,11,13-14,17,19-20,22,26H,6-10,12H2,1-2H3/t17-,19-,20-,22-,23-,24+/m0/s1 |
InChI 键 |
HWYNEDVVIQWVCP-JBYPSEEJSA-N |
手性 SMILES |
C[C@]12CC[C@@H](CC1=CC(=O)[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |
规范 SMILES |
CC12CCC(CC1=CC(=O)C3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
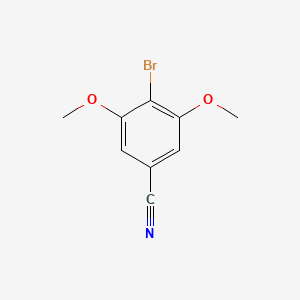
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
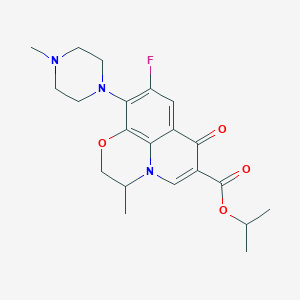
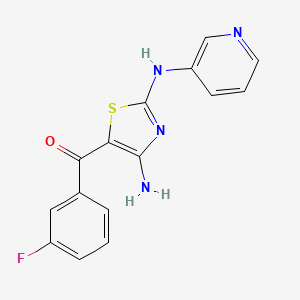
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
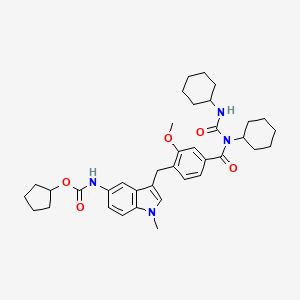
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

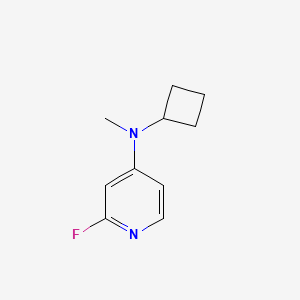

![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
